molecular formula C20H22N2O2 B2909120 N-PHENYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,4'-PIPERIDINE]-1'-CARBOXAMIDE CAS No. 1421525-42-9

N-PHENYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,4'-PIPERIDINE]-1'-CARBOXAMIDE

Cat. No.: B2909120
CAS No.: 1421525-42-9
M. Wt: 322.408
InChI Key: RHKNKIIFFZIDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound features a unique structure where a chroman ring is fused with a piperidine ring, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process. One common method includes the condensation of a chromanone derivative with a piperidine derivative under acidic or basic conditions to form the spiro linkage. The phenyl group is introduced through a nucleophilic substitution reaction, and the carboxamide moiety is added via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammation.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its spirocyclic structure provides stability and rigidity, making it a valuable scaffold in drug design and development .

Properties

IUPAC Name

N-phenylspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(21-17-7-2-1-3-8-17)22-14-12-20(13-15-22)11-10-16-6-4-5-9-18(16)24-20/h1-9H,10-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKNKIIFFZIDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)NC3=CC=CC=C3)OC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.